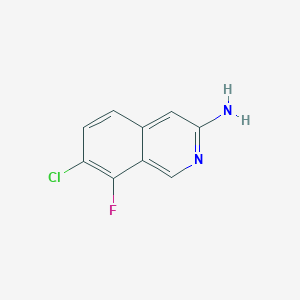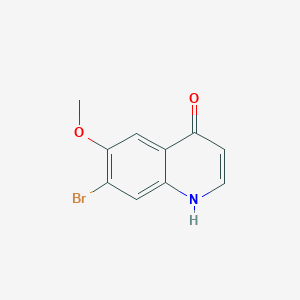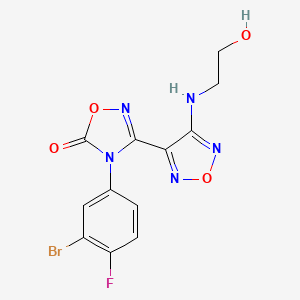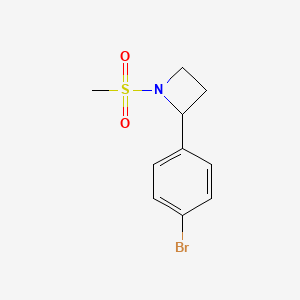
Ethyl 2-(p-tolyl)propanoate
Descripción general
Descripción
Ethyl 2-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-(4-methylphenyl)propanoic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(p-tolyl)propanoate can be synthesized through the esterification of 2-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-methylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(p-tolyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-(4-methylphenyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(4-methylphenyl)propanoic acid and ethanol.
Reduction: 2-(4-methylphenyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-methylphenyl)propanoate depends on its specific applicationThese interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .
Comparación Con Compuestos Similares
Ethyl 2-(p-tolyl)propanoate can be compared with other esters such as:
- Ethyl benzoate
- Ethyl acetate
- Methyl butyrate
Similar Compounds
- Ethyl benzoate : Similar ester structure but derived from benzoic acid.
- Ethyl acetate : A simpler ester with a shorter carbon chain.
- Methyl butyrate : Another ester with a different alkyl group .
Uniqueness
This compound is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties, making it valuable in the fragrance and flavor industry .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Clave InChI |
YOMWWINHWVYWKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

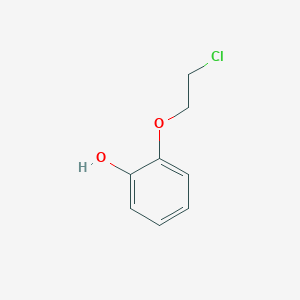
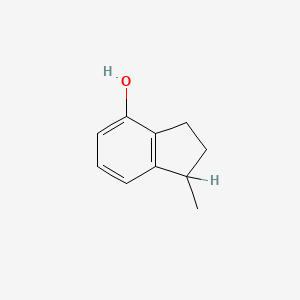

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B8755910.png)

![5-(Bromomethyl)-2-methylbenzo[d]oxazole](/img/structure/B8755954.png)
